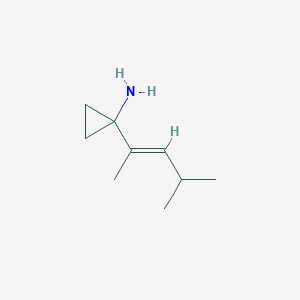

(E)-1-(4-Methylpent-2-EN-2-YL)cyclopropanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[(E)-4-methylpent-2-en-2-yl]cyclopropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N/c1-7(2)6-8(3)9(10)4-5-9/h6-7H,4-5,10H2,1-3H3/b8-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEWUQLGOHRTDQR-SOFGYWHQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C=C(C)C1(CC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)/C=C(\C)/C1(CC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for E 1 4 Methylpent 2 En 2 Yl Cyclopropanamine and Analogues

Historical Context and Evolution of Cyclopropanamine Synthesis

The synthesis of cyclopropylamines, a structural motif present in numerous biologically active compounds, has been a significant area of research. acs.org The unique steric and electronic properties conferred by the strained three-membered ring make these compounds valuable synthetic intermediates and pharmacophores. acs.org The evolution of synthetic methods reflects broader trends in organic chemistry, moving from classical multi-step sequences to more direct and efficient catalytic processes.

Early Approaches to Cyclopropane (B1198618) Ring Formation and Amination

Initial strategies for constructing cyclopropylamines relied on a two-phase approach: first, the formation of a cyclopropane ring bearing a suitable functional group, followed by its conversion to an amine.

Cyclopropane Ring Formation: Early methods for creating the cyclopropane ring often involved intramolecular cyclization or addition reactions.

Wurtz Coupling: The first synthesis of cyclopropane itself was achieved by August Freund in 1881 via an intramolecular Wurtz coupling of 1,3-dibromopropane (B121459) using sodium metal. This method could be adapted for substituted cyclopropanes, though its utility was limited by harsh conditions and the availability of suitable dihalide precursors.

Carbene Addition: The addition of carbenes or carbenoids to alkenes became a more general and widely used method. The Simmons-Smith reaction, developed in 1958, utilizes a zinc-copper couple and diiodomethane (B129776) to generate a carbenoid species that stereospecifically converts alkenes to cyclopropanes under mild conditions. Another approach involves the use of diazo compounds, such as diazomethane, which can decompose thermally, photochemically, or in the presence of a metal catalyst to generate a carbene for addition to an olefin. acs.org

Michael-Initiated Ring Closure (MIRC): This pathway involves the conjugate addition of a nucleophile to an electron-deficient alkene, creating an enolate that then undergoes an intramolecular nucleophilic substitution to close the three-membered ring. This method is particularly useful for constructing cyclopropanes with electron-withdrawing groups. acs.org

Introduction of the Amine Group: Once a cyclopropane ring with a carboxylic acid or related functional group was established, classical rearrangement reactions were employed to install the amine functionality.

Hofmann Rearrangement: This reaction converts a primary amide to a primary amine with one fewer carbon atom, using an alkali hypohalite and hydroxide. For cyclopropylamine (B47189) synthesis, cyclopropanecarboxamide (B1202528) is treated with reagents like sodium hypobromite (B1234621) to yield the desired amine.

Curtius Rearrangement: A versatile method for converting carboxylic acids into primary amines, the Curtius rearrangement proceeds through an acyl azide (B81097) intermediate. Cyclopropanecarboxylic acid can be converted to its corresponding acyl azide, which then rearranges upon heating to an isocyanate. Subsequent hydrolysis of the isocyanate furnishes the cyclopropylamine. This method is widely used due to its reliable nature. acs.org

Table 1: Comparison of Early Synthetic Approaches

| Method | Ring Formation/Amination | Key Reagents | Advantages | Limitations |

|---|---|---|---|---|

| Wurtz Coupling + Amination | Intramolecular Cyclization | Na or Zn, 1,3-dihalide | Historical significance | Harsh conditions, limited scope |

| Simmons-Smith + Amination | Carbenoid Addition | CH₂I₂, Zn-Cu | Mild, stereospecific | Stoichiometric zinc usage |

| Hofmann Rearrangement | Amide Degradation | Br₂, NaOH | Well-established | Requires amide precursor, potential side reactions |

| Curtius Rearrangement | Acyl Azide Rearrangement | DPPA or NaN₃, heat | Reliable, broad scope | Use of potentially explosive azides |

Development of Direct Amination Strategies and Titanium-Mediated Methods

The quest for greater efficiency and atom economy led to the development of methods that could form the cyclopropylamine moiety more directly. A pivotal advancement in this area was the application of titanium-mediated reactions, particularly the Kulinkovich reaction and its subsequent modifications.

The Kulinkovich Reaction , first reported in 1989, involves the reaction of an ester with a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst to produce a cyclopropanol. organic-chemistry.orgsynarchive.com This reaction proceeds via a titanacyclopropane intermediate. organic-chemistry.org Soon after, variations were developed that expanded this powerful transformation to the synthesis of cyclopropylamines.

The Kulinkovich-de Meijere Reaction: This variation utilizes an amide instead of an ester as the starting material, reacting with the titanium-alkene intermediate to produce N,N-disubstituted cyclopropylamines.

The Kulinkovich-Szymoniak Reaction: This significant modification allows for the synthesis of primary cyclopropylamines directly from nitriles. synarchive.comorganic-chemistry.org The reaction employs a Grignard reagent (typically with β-hydrogens, like EtMgBr) and a stoichiometric amount of a titanium(IV) alkoxide, such as Ti(OiPr)₄. organic-chemistry.org The initially formed titanacyclopropane intermediate adds across the nitrile's carbon-nitrogen triple bond. A crucial aspect of this reaction is the subsequent addition of a Lewis acid (e.g., BF₃·OEt₂) which promotes the rearrangement of the resulting azatitanacycle intermediate to afford the primary cyclopropylamine. organic-chemistry.orgorganic-chemistry.org This method provides a direct and highly valuable route to 1-substituted primary cyclopropylamines from readily available nitrile precursors. organic-chemistry.orgnih.gov

These titanium-mediated processes represent a major step forward, offering a direct conversion of common functional groups (amides, nitriles) into the desired cyclopropylamine core in a single synthetic operation. researchgate.net

Targeted Synthesis of (E)-1-(4-Methylpent-2-EN-2-YL)cyclopropanamine

While no specific synthesis for this compound is prominently documented in the literature, a robust synthetic pathway can be designed based on the reliable and well-established Kulinkovich-Szymoniak reaction. This approach is ideally suited for constructing a 1-substituted primary cyclopropylamine from an α,β-unsaturated nitrile.

Strategic Disconnection Analysis for Retrosynthesis

A retrosynthetic analysis provides a logical framework for planning the synthesis by breaking the target molecule down into simpler, readily available starting materials.

The primary disconnection is guided by the Kulinkovich-Szymoniak reaction. The target molecule's cyclopropylamine core can be disconnected to reveal its logical precursor: an α,β-unsaturated nitrile. This disconnection breaks the two C-C bonds of the cyclopropane ring that are formed during the reaction.

Target Molecule: this compound

Retrosynthetic Step 1 (Kulinkovich-Szymoniak): Disconnecting the cyclopropylamine moiety leads directly to the α,β-unsaturated precursor, (E)-4-methylpent-2-enenitrile . The two carbons of the cyclopropane ring are conceptually derived from the Grignard reagent (e.g., ethylmagnesium bromide) via the titanacyclopropane intermediate.

Retrosynthetic Step 2 (Olefination): The (E)-4-methylpent-2-enenitrile can be further simplified by disconnecting the carbon-carbon double bond. A Horner-Wadsworth-Emmons (HWE) reaction is an excellent choice for this disconnection as it is known to selectively form (E)-alkenes. This leads to two simple starting materials: isobutyraldehyde and a cyanomethylphosphonate reagent (such as diethyl cyanomethylphosphonate).

This two-step retrosynthetic pathway effectively breaks down the complex target molecule into simple, commercially available precursors.

Precursor Synthesis and Derivatization

Following the forward synthetic direction based on the retrosynthesis, the first stage is the preparation of the key α,β-unsaturated nitrile intermediate.

Synthesis of (E)-4-methylpent-2-enenitrile:

The Horner-Wadsworth-Emmons reaction provides a reliable method for the stereoselective synthesis of the required (E)-alkene.

A suitable base, such as sodium hydride (NaH), is used to deprotonate diethyl cyanomethylphosphonate, creating a stabilized carbanion (phosphonate ylide).

This nucleophilic carbanion is then reacted with isobutyraldehyde.

The reaction proceeds through a transient betaine (B1666868) and subsequent elimination of the phosphate (B84403) byproduct to yield the desired (E)-4-methylpent-2-enenitrile with high stereoselectivity.

Preparation of the Cyclopropylamine Core

The final and key step of the synthesis involves the construction of the cyclopropylamine ring onto the unsaturated nitrile precursor using the Kulinkovich-Szymoniak reaction.

The precursor, (E)-4-methylpent-2-enenitrile, is dissolved in a suitable anhydrous solvent like diethyl ether or THF.

Titanium(IV) isopropoxide (Ti(OiPr)₄) is added to the solution.

The mixture is cooled, and a solution of ethylmagnesium bromide (EtMgBr) in ether is added slowly. This generates the reactive titanacyclopropane intermediate in situ.

The titanacyclopropane adds across the nitrile group of the substrate.

Following the formation of the azatitanacycle intermediate, a Lewis acid, typically boron trifluoride etherate (BF₃·OEt₂), is added to facilitate the ring contraction and elimination of the titanium species. organic-chemistry.org

Aqueous workup and subsequent purification yield the final target compound, This compound .

Table 2: Proposed Synthetic Scheme

| Step | Reaction Name | Starting Materials | Key Reagents | Product |

|---|---|---|---|---|

| 1 | Horner-Wadsworth-Emmons | Isobutyraldehyde, Diethyl cyanomethylphosphonate | NaH, THF | (E)-4-methylpent-2-enenitrile |

| 2 | Kulinkovich-Szymoniak | (E)-4-methylpent-2-enenitrile | 1. EtMgBr, Ti(OiPr)₄ 2. BF₃·OEt₂ | this compound |

This targeted approach, leveraging modern titanium-mediated methodology, represents a highly efficient and logical pathway for the synthesis of this compound.

Synthesis of the (E)-4-Methylpent-2-EN-2-YL Moiety

The (E)-4-methylpent-2-en-2-yl group is a key structural component of the target molecule. Its synthesis can be approached through several established organometallic and olefination reactions. A common strategy involves the construction of the carbon skeleton followed by the stereoselective formation of the double bond.

One plausible route begins with the synthesis of a suitable precursor, such as (E)-4-methylpent-2-en-2-ol. This can be achieved through the reaction of a Grignard reagent with an appropriate α,β-unsaturated aldehyde or ketone. For instance, the addition of methylmagnesium bromide to (E)-4-methylpent-2-enal would yield the corresponding secondary alcohol. Subsequent functionalization of this alcohol to a leaving group, such as a bromide or tosylate, provides a substrate ready for coupling reactions.

Alternatively, the Wittig reaction offers a powerful method for the stereoselective synthesis of alkenes. To obtain the (E)-isomer specifically, a stabilized ylide is typically employed. For example, a phosphonium (B103445) ylide derived from 2-bromopropane (B125204) could be reacted with propanal to generate the desired carbon backbone with the (E)-double bond. The Schlosser modification of the Wittig reaction can also be utilized to enhance the formation of the E-alkene.

Another approach involves the direct coupling of alcohols with styrenes using a recyclable Brønsted acidic ionic liquid, which acts as both a catalyst and a solvent, offering a greener alternative for the synthesis of substituted alkenes.

Key Coupling and Functionalization Reactions

With the synthesis of the alkenyl moiety and the cyclopropylamine core addressed, the next critical step is their coupling and the introduction of the amine functionality. This section will explore the formation of the carbon-nitrogen bond and the methods to control the regioselectivity and stereoselectivity of the alkenyl group attachment.

The formation of the C-N bond is a cornerstone of amine synthesis. In the context of producing this compound, several modern catalytic methods are applicable. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a prominent choice for forming C-N bonds with aryl and vinyl halides or tosylates. nih.gov In a potential synthetic route, a vinyl tosylate of the (E)-4-methylpent-2-en-2-yl moiety could be coupled with cyclopropanamine in the presence of a palladium catalyst and a suitable ligand. nih.gov

Copper-catalyzed C-N bond-forming reactions, such as the Chan-Lam coupling, also present a viable alternative. These reactions often utilize boronic acids as coupling partners. For instance, a vinyl boronic acid or ester of the (E)-4-methylpent-2-en-2-yl fragment could be coupled with cyclopropanamine using a copper catalyst.

Furthermore, methods for the direct synthesis of substituted cyclopropylamines from ketone homoenolates have been developed. These reactions can proceed from readily available enones in a telescoped process, providing a direct route to the cyclopropylamine core which can then be functionalized with the alkenyl moiety. acs.orgnih.gov

Achieving the correct regiochemistry and stereochemistry during the attachment of the (E)-4-methylpent-2-en-2-yl group is paramount. When dealing with substrates containing multiple reactive sites, such as dienes, regioselective cyclopropanation becomes crucial. Transition metal catalysis, particularly with palladium or cobalt, has been shown to enable the regioselective cyclopropanation of 1,3-dienes. rsc.orgnih.govfigshare.com For example, a cobalt-catalyzed Simmons-Smith type cyclopropanation can discriminate between alkenes based on their substitution patterns, allowing for the selective cyclopropanation of one double bond over another. nih.gov

Diastereoselective synthesis of vinylcyclopropanes can be achieved from dienes and sulfur ylides, offering high regio- and trans-diastereoselectivity. escholarship.org Furthermore, the directed diastereoselective Simmons-Smith cyclopropanation of alkenyl cyclopropyl (B3062369) carbinol derivatives provides a powerful tool for establishing the desired stereochemistry. The rigidity of the cyclopropyl core in these substrates allows for highly selective reactions on the appended alkenyl moiety. chemrxiv.org The stereochemical outcome of these reactions is often influenced by the presence of directing groups, such as hydroxyl groups, which can coordinate to the metal catalyst and guide the reaction to a specific face of the molecule. nih.gov

Palladium-catalyzed formal [3+2]-cycloadditions of substituted vinylcyclopropanes with various partners also offer a pathway to highly functionalized cyclopentane (B165970) rings with excellent stereocontrol. acs.org The stereochemistry of the major product in these reactions can often be predicted using established models. acs.org

Optimization of Reaction Conditions and Yields

To ensure the viability of a synthetic route for practical applications, the optimization of reaction conditions to maximize yield and purity is essential. This involves a careful selection of catalysts, ligands, solvents, and reaction temperatures.

The choice of catalyst and ligand is critical in many of the key bond-forming reactions. In copper-catalyzed C-N bond-forming reactions, for example, the ligand plays a crucial role in the reaction's success. A variety of ligands have been developed for copper-catalyzed reactions, including those based on quinolinyl anilido-imines, which have been shown to be effective in Chan-Lam coupling reactions without the need for a base. mdpi.com

For the synthesis of hindered anilines, copper-catalyzed electrophilic amination of aryl boronic esters has been accomplished using a catalyst derived from copper tert-butoxide and a Xantphos ligand, demonstrating excellent functional group tolerance. nih.gov In the context of copper-catalyzed hydroamination of unactivated olefins, bulky bidentate phosphine (B1218219) ligands have been shown to enhance reactivity due to attractive ligand-substrate dispersion interactions. nih.gov

The following table summarizes the effect of different ligands on the yield of a model copper-catalyzed C-N coupling reaction.

| Catalyst/Ligand | Yield (%) | Reference |

|---|---|---|

| Cu(II) with Amine-Imine Ligand | 96 | mdpi.com |

| Copper tert-butoxide with Xantphos | High | nih.gov |

| CuH with Bulky Bidentate Phosphine | Enhanced Reactivity | nih.gov |

Similarly, in palladium-catalyzed aminations, the choice of ligand is crucial for achieving high yields and selectivity. For instance, the development of the KPhos ligand has enabled the efficient amination of aryl halides with aqueous ammonia. nih.govnih.gov

The solvent and temperature are fundamental parameters that can significantly influence the outcome of a chemical reaction. In palladium-catalyzed amination reactions, solvents such as toluene, THF, and dioxane are commonly used, and reaction temperatures can range from room temperature to over 100°C. nih.gov The choice of solvent can affect catalyst solubility and stability, as well as the rate of reaction. For Chan-Lam coupling reactions catalyzed by copper complexes, solvents like methanol (B129727) have been found to be optimal, with reactions proceeding efficiently at temperatures around 40°C. mdpi.com

The following table illustrates the effect of solvent on the yield of a model Chan-Lam coupling reaction.

| Solvent | Yield (%) | Reference |

|---|---|---|

| Methanol | 96 | mdpi.com |

| Isopropanol | Trace | mdpi.com |

| 1,4-Dioxane | Low | mdpi.com |

| DMF | Low | mdpi.com |

| Acetonitrile | Low | mdpi.com |

| THF | Low | mdpi.com |

| Toluene | Low | mdpi.com |

Temperature can also play a critical role in controlling selectivity. In some metal-catalyzed reactions, variations in temperature can influence the chemoselectivity of C-H functionalization versus over-oxidation. nih.gov Careful optimization of both solvent and temperature is therefore essential for achieving the desired outcome with high efficiency.

Stereoselective Approaches and Control of (E)-Configuration in Alkenyl Cyclopropylamines

The synthesis of specific stereoisomers of alkenyl cyclopropylamines, such as this compound, presents a significant challenge due to the presence of multiple stereogenic elements: the stereochemistry of the cyclopropane ring and the configuration of the carbon-carbon double bond. Achieving control over the (E)-configuration of the alkenyl moiety is intrinsically linked to the stereochemical outcome of the cyclopropane ring formation. Modern synthetic strategies often employ stereospecific reactions where the geometry of the starting olefin directly dictates the stereochemistry of the resulting cyclopropane. For instance, the cyclopropanation of an (E)-alkene typically yields a trans-substituted cyclopropane with high fidelity. nih.gov

The rigidity of the cyclopropyl core can be exploited to direct subsequent reactions on the alkenyl side chain, making the stereoselective synthesis of such compounds a key area of research. nih.gov Methodologies that control all selectivity aspects of a given reaction are crucial for the synthesis of sophisticated organic structures. nih.gov Substrate-directed approaches, where a functional group within the molecule guides the stereochemical course of a reaction, are particularly powerful in this context. nih.gov

Asymmetric induction in the formation of the cyclopropane ring is paramount for producing enantiomerically enriched cyclopropylamines. Several strategies have been developed to achieve this, primarily centered around the use of chiral auxiliaries, chiral catalysts, or chiral substrates. wiley-vch.dersc.org

One of the most effective methods involves transition-metal-catalyzed cyclopropanation of alkenes with diazo compounds. wiley-vch.de Chiral transition metal complexes, particularly those of rhodium, copper, and ruthenium, have been extensively studied. For example, chiral Ru(II)-Pheox complexes have proven to be effective catalysts for asymmetric cyclopropanation, leading to a variety of optically active cyclopropane derivatives. acs.org Similarly, copper complexes with chiral ligands, such as those derived from 3-trifluoroacetyl-(+)-camphor, can achieve high optical yields in the cyclopropanation of olefins. rsc.org A more recent approach utilizes gem-dichloroalkanes as precursors for non-stabilized carbenes in cobalt-catalyzed asymmetric cyclopropanation reactions, which has shown high levels of enantioselectivity for various alkene types. nih.govdicp.ac.cn

Another powerful strategy is substrate-controlled asymmetric induction. This approach often involves an allylic alcohol or a related functional group on the substrate that can chelate to the cyclopropanating reagent, thereby directing the carbene addition to one face of the double bond. wiley-vch.de The Simmons-Smith reaction, which utilizes a zinc carbenoid, is a classic example where an allylic hydroxyl group can direct the cyclopropanation with high diastereoselectivity. wiley-vch.de The stereochemical outcome can often be predicted by considering a conformation that minimizes allylic 1,3-strain. wiley-vch.de Biocatalysis, using engineered enzymes like myoglobin (B1173299) variants, has also emerged as a highly diastereo- and enantioselective method for constructing cyclopropane rings from olefins and diazoketones. rochester.edu

Table 1: Comparison of Asymmetric Cyclopropanation Strategies

| Strategy | Catalyst/Reagent | Key Features | Typical Enantiomeric Excess (ee) |

|---|---|---|---|

| Chiral Catalysis | Chiral Rh, Cu, Ru, Co complexes | Broad substrate scope; catalyst controls stereochemistry. wiley-vch.deacs.orgnih.govdicp.ac.cn | 58-98% wiley-vch.de |

| Substrate Control | Simmons-Smith (Zn-Cu, CH₂I₂) | Relies on directing groups (e.g., -OH) on the substrate. wiley-vch.de | Can achieve very high syn-selectivity (>200:1). wiley-vch.de |

| Biocatalysis | Engineered Myoglobin | High diastereo- and enantioselectivity; environmentally friendly. rochester.edu | 83 to >99% rochester.edu |

Achieving a trans configuration in the cyclopropane ring is crucial for the synthesis of (E)-alkenyl cyclopropylamines. The diastereoselectivity of cyclopropanation reactions is heavily influenced by the reaction mechanism and the geometry of the starting alkene.

Many metal-catalyzed cyclopropanations are stereospecific, meaning that an (E)-alkene will predominantly yield the trans-cyclopropane, while a (Z)-alkene gives the cis-product. nih.gov This principle is fundamental to controlling the diastereoselectivity. For example, the directed diastereoselective Simmons-Smith cyclopropanation of (E)-alkenyl cyclopropyl carbinol derivatives provides the corresponding trans-bicyclopropanes as a single diastereomer. nih.gov The directing effect of a hydroxyl or ester group is strong enough to ensure high selectivity. nih.gov

In addition to substrate control, catalyst-controlled diastereoselective methods are also prevalent. Cobalt-porphyrin complexes, for instance, have been shown to catalyze cyclopropanation with high diastereoselectivity. acs.org Similarly, ruthenium-catalyzed cyclopropanations can provide access to trans-disubstituted cyclopropanes with high selectivity. acs.org A recently developed method for the synthesis of cyclopropyl diboronates from gem-bis(boronates) also proceeds with high diastereoselectivity, offering a route to polysubstituted trans-cyclopropanes. nih.gov

The choice of reagents and reaction conditions is critical. For instance, in the Simmons-Smith reaction of acyclic allylic alcohols, the nature of the zinc carbenoid is very important for achieving high diastereoselectivities, especially with (E)-disubstituted olefins. wiley-vch.de

Once a chiral cyclopropylamine has been synthesized, determining its enantiomeric purity, or enantiomeric excess (ee), is a critical step. Several analytical techniques are available for this purpose. The most common method is chiral high-performance liquid chromatography (HPLC), which uses a chiral stationary phase to separate the enantiomers, allowing for their quantification. uma.esresearchgate.net

Other methods include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs), the enantiomers of a chiral amine can be converted into diastereomers, which exhibit distinct signals in the NMR spectrum. ³¹P-NMR is particularly advantageous due to its large chemical shift dispersion and simpler spectra. researchgate.net

Gas Chromatography (GC): Similar to HPLC, GC with a chiral stationary phase can be used to separate and quantify volatile enantiomers.

Optical Methods: Techniques such as circular dichroism (CD) and Raman optical activity (ROA) can be used to determine ee. rsc.orgmdpi.com CD spectroscopy, coupled with multivariate regression models, can rapidly determine both enantiomeric and diastereomeric excess without the need for chromatographic separation. rsc.org ROA has been shown to achieve high accuracy (0.05-0.22%) in ee determination. mdpi.com Polarimetric detection combined with a chiral separation mode can also quantify enantiomeric mixtures even with poor chromatographic resolution. nih.gov

Purification of chiral cyclopropylamines to enhance enantiomeric excess typically involves preparative chiral chromatography. An alternative classical method is the formation of diastereomeric salts by reacting the amine with a chiral acid (e.g., tartaric acid). These diastereomeric salts often have different solubilities, allowing for their separation by fractional crystallization, followed by liberation of the enantiomerically pure amine.

Table 2: Methods for Enantiomeric Excess (ee) Determination

| Method | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Chiral HPLC | Differential interaction with a chiral stationary phase. uma.es | Widely applicable, high accuracy. | Can be time-consuming and expensive. researchgate.net |

| Chiral GC | Separation on a chiral column in the gas phase. | High resolution for volatile compounds. | Limited to thermally stable and volatile analytes. |

| NMR Spectroscopy | Use of chiral agents to induce chemical shift differences between enantiomers. researchgate.net | Rapid analysis, can be used on crude reaction mixtures. researchgate.net | Requires a suitable chiral agent; potential for kinetic resolution errors. |

| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light. rsc.org | Rapid, non-destructive. | Requires chromophore near the stereocenter; may require modeling. rsc.org |

| Raman Optical Activity (ROA) | Measures vibrational optical activity. mdpi.com | High accuracy, sensitive to molecular structure. mdpi.com | Requires specialized equipment. |

Alternative Synthetic Pathways and Comparative Analysis

A divergent synthesis starts from a common intermediate that is elaborated into a variety of structurally related final products. nih.gov For example, a versatile alkenyl cyclopropane intermediate could be synthesized and then subjected to different amination procedures or further modifications of the alkenyl chain to produce a library of analogues. This approach is highly valuable for medicinal chemistry and structure-activity relationship (SAR) studies, as it provides efficient access to multiple compounds from a single precursor. nih.gov

Convergent Approach:

Fragment A: Synthesis of 1-aminocyclopropane-1-yl building block.

Fragment B: Synthesis of a suitable (E)-4-methylpent-2-enyl electrophile.

Coupling: Late-stage reaction of Fragment A and Fragment B.

Divergent Approach:

Common Intermediate: Synthesis of (E)-1-bromo-1-(4-methylpent-2-en-2-yl)cyclopropane.

Diversification: Subjecting the intermediate to various nitrogen nucleophiles (e.g., ammonia, protected amines) to generate a range of cyclopropylamine analogues.

The choice between these strategies depends on the ultimate goal. For the production of a single target molecule, a convergent synthesis is often preferred for its efficiency. For exploring chemical space and generating analogues, a divergent approach is more powerful. nih.gov

When scaling up the synthesis of cyclopropylamines, considerations of efficiency, cost, safety, and environmental impact become paramount. Green chemistry principles provide a framework for designing more sustainable chemical processes. longdom.org

Key considerations include:

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. Rearrangements, such as the Curtius rearrangement, are often used in cyclopropylamine synthesis and have 100% atom economy in the key step. nih.govnih.govacs.org

Catalysis: Using catalytic reagents instead of stoichiometric ones reduces waste. The transition-metal-catalyzed cyclopropanations are prime examples. acs.orgnih.gov Developing recyclable catalysts further enhances the green credentials of a process. rsc.org

Solvent Choice: Minimizing the use of hazardous solvents and exploring alternatives like water, supercritical fluids, or solvent-free conditions is crucial.

Energy Efficiency: Employing reactions that can be run at ambient temperature and pressure reduces energy consumption. Alternative energy sources like high hydrostatic pressure (barochemistry) or confined volume systems can sometimes accelerate reactions and improve efficiency, reducing the need for heating. rsc.orgnih.gov

Safety: Avoiding hazardous reagents like diazo compounds, if possible, is a key goal. The development of methods using safer carbene precursors like gem-dichloroalkanes is a step in this direction. nih.govdicp.ac.cn

The scalability of a chosen route is a critical factor. For example, while the Kulinkovich reaction is a powerful method for synthesizing cyclopropylamines from nitriles, some patented protocols have been reported to give poor and inconsistent yields on a larger scale, necessitating the development of more robust and reproducible methods, such as those proceeding via a Curtius degradation of a carboxylic acid. nih.gov

Table 3: Green Chemistry Metrics in Cyclopropylamine Synthesis

| Principle | Application in Synthesis | Example |

|---|---|---|

| Catalysis | Use of chiral transition metal complexes for asymmetric cyclopropanation. | Ru(II)-Pheox or Cobalt-catalyzed reactions reduce the need for stoichiometric chiral auxiliaries. acs.orgdicp.ac.cn |

| Atom Economy | Employing rearrangement reactions. | The Curtius rearrangement converts a carboxylic acid to an amine via an isocyanate intermediate, with N₂ as the only byproduct. nih.gov |

| Safer Reagents | Avoiding explosive or highly toxic reagents. | Using gem-dichloroalkanes as carbene precursors instead of potentially explosive diazoalkanes. nih.govdicp.ac.cn |

| Process Intensification | Using non-traditional activation methods. | High pressure or microdroplet reactions can accelerate rates, potentially reducing reaction times and energy input. rsc.orgnih.gov |

Chemical Reactivity, Transformations, and Mechanistic Insights

Reactivity of the Cyclopropylamine (B47189) Core

The reactivity of the cyclopropylamine core is twofold, involving transformations centered on the amino group and reactions that lead to the cleavage of the strained carbocyclic ring.

The primary amino group in cyclopropylamines is a key functional handle that participates in several fundamental organic reactions.

Acylation: Cyclopropylamines readily undergo acylation when treated with acylating agents such as acyl chlorides or carboxylic anhydrides to form the corresponding amides. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acylating agent. youtube.com This transformation is widely used to protect the amino group or to synthesize more complex molecules. For instance, amidocyclopropanes can be prepared from carboxylic acids using coupling reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI). rsc.org

Alkylation: The nitrogen atom of the cyclopropylamine can act as a nucleophile and react with alkyl halides or other alkylating agents in a nucleophilic substitution reaction (typically S_N2) to form secondary, tertiary, and eventually quaternary ammonium (B1175870) salts. youtube.com However, achieving selective mono-alkylation can be challenging due to the increasing nucleophilicity of the intermediate secondary and tertiary amines, often leading to polyalkylation. youtube.com The reactivity of the alkyl halide plays a significant role, with bromides reacting 40 to 80 times faster than chlorides, and iodides reacting two to three times faster than bromides. youtube.com

Deamination: Reaction of primary aliphatic amines like cyclopropylamine with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid, leads to deamination. msu.edulibretexts.orglibretexts.org The process involves the formation of a nitrosonium ion (NO⁺) electrophile which reacts with the amine to form an N-nitrosamine. chemistrysteps.com After a series of proton transfers, this intermediate is converted into a diazonium salt. chemistrysteps.com For aliphatic amines, the resulting diazonium ion is highly unstable and rapidly decomposes, losing nitrogen gas (N₂) to form a carbocation intermediate. msu.edu This carbocation can then undergo various reactions, including attack by water to form alcohols, elimination to form alkenes, and rearrangements, often resulting in a mixture of products. msu.edu

The significant ring strain of the cyclopropane (B1198618) core makes it prone to cleavage under various conditions, a central feature of its chemical reactivity. chemrxiv.org These reactions are often driven by the formation of more stable acyclic products.

Cyclopropane rings can be opened by electrophiles, including protons from strong acids. stackexchange.com In the case of cyclopropylamines, the amino group can be protonated under acidic conditions to form an ammonium ion. This cationic σ-acceptor group weakens the cyclopropane ring bonds, particularly the distal C2-C3 bond, facilitating its cleavage. nih.gov This electrophilic ring-opening can lead to the formation of a dicationic intermediate that can be trapped by nucleophiles. nih.gov For example, the reaction of trans-2-phenylcyclopropylamine hydrochloride in superacidic media results in the cleavage of the distal C2-C3 bond. nih.gov The regioselectivity of the ring-opening is influenced by the electronic nature of the substituents on the ring. nih.gov The general mechanism for acid-catalyzed ring-opening involves protonation of the ring, which leads to a carbocation that can be attacked by a nucleophile. khanacademy.orglibretexts.org

Table 1: Examples of Acid Catalysts Used in Ring-Opening of Substituted Cyclopropanes

| Catalyst | Reaction Type | Nucleophile(s) | Reference |

| Triflic acid (TfOH) | Brønsted acid-catalyzed nucleophilic opening | Arenes, indoles, azides, diketones, alcohols | acs.org |

| Pyridinium toluenesulfonate | Acid-catalyzed nucleophilic opening | Primary, secondary, and tertiary alcohols | nih.gov |

| Superacids (e.g., CF₃SO₃H) | Electrophilic opening | Arene nucleophiles (e.g., benzene) | nih.gov |

| Lewis Acids (e.g., Sc(OTf)₃) | Lewis acid-catalyzed opening | Enolizable azaheterocyclic thiones | researchgate.net |

While unsubstituted cyclopropanes are resistant to nucleophilic attack, the presence of suitable substituents can activate the ring for this type of reaction. youtube.com Donor-acceptor (D-A) cyclopropanes, which possess both an electron-donating and an electron-withdrawing group, are particularly susceptible to nucleophilic ring-opening. acs.orgnih.gov The synergistic effect of these substituents polarizes one of the C-C bonds, rendering a carbon atom sufficiently electrophilic to be attacked by a nucleophile. acs.org This process, often referred to as a homo-Michael or 1,3-addition, can be catalyzed by Brønsted or Lewis acids which activate the acceptor group. acs.orgacs.org A wide range of nucleophiles, including indoles, amines, thiols, and active methylene (B1212753) compounds, can participate in these transformations. nih.govacs.orgrsc.org The reaction often proceeds through a mechanism analogous to an S_N2 displacement. nih.gov

Cyclopropylamines are excellent substrates for ring-opening reactions initiated by single-electron transfer (SET). sci-hub.seresearchgate.net Oxidation of the nitrogen atom, which can be achieved chemically, electrochemically, or photochemically, generates a highly reactive aminium radical cation. acs.orgthieme-connect.de This intermediate undergoes rapid and typically irreversible cleavage of one of the cyclopropane C-C bonds. sci-hub.seresearchgate.net This fragmentation is extremely fast due to the release of ring strain and results in the formation of a stable, ring-opened distonic radical cation, where the radical and the cation centers are separated. sci-hub.senih.gov

The rate of this ring-opening is influenced by stereoelectronic and resonance effects. sci-hub.senih.gov For the reaction to be efficient, the conformation of the radical cation must allow for proper orbital overlap between the singly occupied molecular orbital (SOMO) on nitrogen and the C-C bond being broken. nih.gov The resulting distonic radical cation is a versatile intermediate that can be trapped by various species or participate in subsequent cyclization reactions. nih.govnih.govbeilstein-journals.org This SET-initiated pathway is a key mechanism in the metabolism of some cyclopropylamine-containing drugs and can lead to the formation of reactive metabolites. hyphadiscovery.comacs.org

Table 2: Ring-Opening Rate Constants for Various N-Cyclopropylamine Radical Cations

| Compound | Rate Constant (k_ro) in s⁻¹ | Notes | Reference |

| N-Cyclopropyl-N-methylaniline radical cation | 4.1 x 10⁴ | Considered a poor SET probe due to the slow rate, which allows competing reactions like deprotonation to occur. | nih.gov |

| 1′-Methyl-3′,4′-dihydro-1′H-spiro[cyclopropane-1,2′-quinoline] radical cation | 3.5 x 10² | Conformationally locked, but the rate is still slow, ruling out poor orbital overlap as the primary reason for the slow rate in the aniline (B41778) analog. | nih.gov |

| 6′-Chloro-1′-methyl-3′,4′-dihydro-1′H-spiro[cyclopropane-1,2′-quinoline] radical cation | 4.1 x 10² | Similar to the non-chlorinated analog, showing minimal electronic effect from the chloro group on the rate. | nih.gov |

| 4-Chloro-N-methyl-N-(2-phenylcyclopropyl)aniline radical cation | 1.7 x 10⁸ | The phenyl group on the cyclopropane ring significantly accelerates ring-opening by stabilizing the resulting radical, compensating for resonance loss in the aniline. | nih.gov |

The cleavage of cyclopropane rings can also be induced by thermal or photochemical energy. researchgate.net Thermal electrocyclic ring-opening reactions are governed by the principles of orbital symmetry (Woodward-Hoffmann rules). researchgate.netmasterorganicchemistry.com For a cyclopropane ring to open to an allyl cation, a disrotatory pathway is symmetry-allowed, whereas for a cyclopropyl (B3062369) radical, both conrotatory and disrotatory paths are considered symmetry-forbidden. researchgate.netosti.govbgu.ac.il

Photochemical activation populates an excited electronic state with different orbital symmetry, leading to different stereochemical outcomes compared to thermal reactions. researchgate.netmasterorganicchemistry.com Photochemical reactions of cyclopropylamines, often involving photoredox catalysis, can proceed through the radical cation mechanism described previously. rsc.orgrsc.org Photoinduced electron transfer from the amine to a photosensitizer initiates the formation of the aminium radical cation, which subsequently undergoes ring cleavage. chemrxiv.org This strategy has been employed in formal [3+2] cycloadditions to synthesize five-membered rings. rsc.orgchemrxiv.org Direct UV irradiation can also trigger homolytic cleavage of the cyclopropane ring, particularly in aryl-substituted cyclopropanes that can form electron donor-acceptor (EDA) complexes with other reactants. chemrxiv.org

Cyclopropane Ring-Opening Reactions

Stereochemical Outcomes of Ring Opening

Ring-opening reactions of cyclopropanes, particularly those activated by donor groups like an amine, can proceed through various mechanisms, each with distinct stereochemical consequences. acs.org When catalyzed by Lewis or Brønsted acids, the reaction often involves the formation of a cyclopropylcarbinyl cation intermediate. nih.gov The subsequent nucleophilic attack to open the ring can lead to different stereochemical outcomes, including retention or inversion of configuration, or even racemization, depending on the stability and lifetime of the cationic intermediate.

For a chiral cyclopropylamine, the ring-opening process can be highly stereoselective or stereospecific. In many cases, these reactions proceed with a high degree of stereoinduction, effectively transferring the chirality from the starting material to the product. researchgate.net The stereochemical pathway is heavily influenced by the nature of the catalyst, the nucleophile, and the substituents on the cyclopropane ring. For instance, enantioselective organocatalysis has been employed to achieve stereoselective ring-opening, leading to chiral products with high enantiomeric excess. organic-chemistry.org

Table 1: Factors Influencing Stereochemical Outcome in Cyclopropane Ring-Opening

| Factor | Influence on Stereochemistry | Mechanistic Implication |

|---|---|---|

| Catalyst | Chiral Lewis acids or organocatalysts can create a chiral environment, favoring one reaction pathway over another. snnu.edu.cn | Promotes asymmetric induction, leading to enantioenriched products. |

| Nucleophile | The trajectory of the incoming nucleophile (e.g., backside vs. frontside attack) dictates inversion or retention. | SN2-like mechanisms typically lead to inversion of configuration. |

| Substituents | Steric and electronic properties of substituents can direct the cleavage of specific C-C bonds and control the conformation of intermediates. nih.gov | Governs regioselectivity and can influence the facial selectivity of nucleophilic attack. |

| Solvent | Polar, coordinating solvents can stabilize charged intermediates, potentially leading to loss of stereochemical information. | May favor SN1-like pathways with planar carbocation intermediates, resulting in racemization. |

Influence of the (E)-Alkenyl Substituent on Cyclopropane Reactivity

The (E)-4-methylpent-2-en-2-yl substituent at the C1 position significantly modulates the reactivity of the cyclopropane ring. As a π-system, the alkenyl group can act as an electron-donating group through resonance, complementing the effect of the C1 amino group. This dual-donor substitution pattern enhances the polarization of the cyclopropane C-C bonds, particularly the distal C2-C3 bond, making the ring more susceptible to cleavage.

This electronic activation facilitates ring-opening under milder conditions compared to non-activated cyclopropanes. nih.govresearchgate.net The increased electron density on the ring enhances its nucleophilicity, promoting reactions with electrophiles. Conversely, the electron-donating nature of the alkenyl and amino groups makes the cyclopropane ring more prone to oxidative radical ring-opening reactions, where substrates with electron-donating groups generally show higher reactivity and yield. nih.gov The steric bulk of the isohexylidene group can also play a role, potentially directing the approach of reagents to the less hindered face of the molecule in both ring-opening and side-chain reactions.

Reactivity of the (E)-4-Methylpent-2-en-2-yl Side Chain

The alkenyl side chain provides a second major locus of reactivity, largely independent of, but sometimes in concert with, the cyclopropane ring.

Reactions at the Carbon-Carbon Double Bond (e.g., electrophilic additions, catalytic hydrogenation)

The carbon-carbon double bond in the side chain is expected to undergo typical electrophilic addition reactions. For example, treatment with hydrogen halides (H-X) would likely follow Markovnikov's rule, with the proton adding to the less substituted carbon (C3) and the halide to the more substituted carbon (C2).

Catalytic hydrogenation of the double bond can be achieved using standard heterogeneous catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. rsc.org This reaction typically results in the syn-addition of two hydrogen atoms across the double bond. acs.org Given the presence of the adjacent cyclopropylamine moiety, substrate-directed hydrogenation is a possibility, where the molecule adsorbs onto the catalyst surface via its less sterically hindered face, leading to a diastereoselective reduction if a new chiral center is formed.

Functional Group Interconversions on the Pentenyl Moiety

Various functional group interconversions can be envisioned for the pentenyl side chain, assuming conditions are chosen that preserve the cyclopropane ring.

Epoxidation: Reaction with a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA) would form an epoxide across the double bond. The facial selectivity of this reaction would be influenced by the steric hindrance of the adjacent cyclopropylamine group.

Hydroboration-Oxidation: A two-step sequence of hydroboration (using BH₃·THF) followed by oxidation (with H₂O₂ and NaOH) would result in the anti-Markovnikov addition of water across the double bond, yielding the corresponding alcohol. This reaction is also known for its syn-stereospecificity.

Ozonolysis: Cleavage of the double bond with ozone (O₃), followed by a reductive workup (e.g., with dimethyl sulfide), would yield two carbonyl compounds: a ketone derived from the C2-C3 fragment and another carbonyl compound from the remainder of the chain.

Intramolecular Reactions and Rearrangements

The proximate positioning of a reactive cyclopropane ring and a double bond allows for a variety of intramolecular reactions and rearrangements, often triggered by heat, light, or catalysts.

A prominent reaction for such systems is the vinylcyclopropane (B126155) rearrangement , a nih.govacs.org-sigmatropic rearrangement that typically requires thermal or photochemical activation to convert a vinylcyclopropane into a cyclopentene (B43876). The presence of the amino group on the cyclopropane ring could significantly influence the conditions required and the outcome of this rearrangement.

Under acidic or Lewis acid catalysis, the molecule could undergo more complex rearrangements. Protonation of the amino group or the double bond could initiate a cascade of events, including ring-opening to a cyclopropylcarbinyl cation, which could then be trapped intramolecularly by the double bond to form bicyclic systems. documentsdelivered.com Transition metal catalysts, particularly palladium, are known to mediate formal [3+2] cycloaddition reactions of vinylcyclopropanes with various partners, and an intramolecular variant could lead to the formation of fused ring systems. acs.org

Sigmatropic Rearrangements and Cyclization Reactions

Vinylcyclopropane rearrangements, a class of nih.govacs.org-sigmatropic shifts, are a cornerstone of the reactivity of compounds like (E)-1-(4-Methylpent-2-en-2-yl)cyclopropanamine. These thermally induced transformations typically lead to the formation of five-membered rings. In a reaction analogous to the Cloke-Wilson rearrangement, heating N-cyclopropylimines can lead to the formation of 1-pyrroline (B1209420) derivatives. rsc.org This process is believed to proceed through a concerted mechanism, as predicted by Woodward-Hoffmann rules. rsc.org For this compound, a similar thermal rearrangement would be expected to yield a substituted cyclopentene derivative. The reaction proceeds regiospecifically, with various substituents such as alkyl, alkenyl, and aryl groups being well-tolerated. rsc.org

In addition to thermal rearrangements, cyclization reactions can also be initiated under different conditions. For instance, the [3+2] cycloaddition reaction of similar cyclopropane derivatives with aldehydes has been utilized to synthesize furan (B31954) moieties, presenting an efficient and cost-effective synthetic protocol. rsc.org Transition metal catalysis can also facilitate the ring-opening and subsequent closure of cyclopropyl ketones to afford functionalized furans. rsc.org

Cyclopropyliminium Rearrangements

The formation of a cyclopropyliminium ion from this compound, typically through N-acylation or alkylation followed by ionization, opens up a distinct and synthetically valuable reaction cascade. The high ring strain of the cyclopropane ring facilitates its cleavage, leading to the formation of a more stable, ring-opened carbocation. This intermediate can then undergo a variety of subsequent reactions, providing an efficient route to enammonium salts, enamines, and dienamines. acs.org

This rearrangement has been successfully applied in the total synthesis of various natural products and alkaloids, such as crispine A and harmicine. rsc.org The versatility of the cyclopropyliminium ion rearrangement makes it a powerful tool in the construction of complex molecular architectures, particularly pyrrolidine-based alkaloids. rsc.org

Mechanistic Investigations of Key Transformations

A thorough understanding of the reaction mechanisms is crucial for optimizing reaction conditions and expanding the synthetic utility of the transformations involving this compound. Various experimental and computational techniques have been employed to probe the intricate details of these rearrangements.

Isotope Labeling Experiments

Isotope labeling is a powerful technique for tracing the path of atoms during a chemical reaction, thereby providing definitive evidence for proposed mechanisms. wikipedia.org In the context of rearrangements involving this compound, specific atoms can be replaced with their heavier isotopes (e.g., ¹³C or deuterium) to follow their fate in the product. wikipedia.org The position of the isotopic label in the product molecule can be determined using techniques such as mass spectrometry or NMR spectroscopy. wikipedia.org

For example, in studying rearrangements of cyclopropyliminium ions, deuterium (B1214612) labeling can help distinguish between different possible pathways of ring opening and subsequent hydrogen shifts. The use of isotopically labeled starting materials allows for the unambiguous determination of bond cleavage and formation events, providing critical data to support or refute a proposed mechanism. x-chemrx.com

Identification of Intermediates and Transition States through Computational Modeling

Computational chemistry, particularly Density Functional Theory (DFT) calculations, has become an indispensable tool for investigating reaction mechanisms. These calculations can provide detailed information about the geometries and energies of reactants, intermediates, transition states, and products. For cyclopropyl-substituted systems, DFT calculations have been used to predict product distributions with reasonable accuracy. chemrxiv.org

In the study of cyclopropyl-substituted nitrenium ions, DFT calculations were able to forecast the product distributions from the more stable N-biphenyl-N-cyclopropyl nitrenium ion. chemrxiv.org However, for the less stable N-benzyl-N-cyclopropyl nitrenium ion, the accuracy of the predictions was lower, highlighting the importance of the stability of the system in computational modeling. chemrxiv.org Computational studies can also be used to explore potential reaction pathways that are difficult to observe experimentally, such as the unsuccessful search for transition states for a β-H elimination pathway in a titanacycle rearrangement, which suggested an alternative mechanism was at play. nih.gov

Interactive Data Table: Activation Parameters for a Related Cyclopropyl Imine Rearrangement nih.gov

| Parameter | Value | Units |

| Rate Constant (k) at 353 K | 4.0 x 10⁻⁴ | s⁻¹ |

| Enthalpy of Activation (ΔH‡) | 15.4 | kcal/mol |

| Entropy of Activation (ΔS‡) | -30.8 | cal/mol·K |

| Free Energy of Activation (ΔG‡) at 298.15 K | 24.6 | kcal/mol |

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, one can deduce the carbon-hydrogen framework and the spatial arrangement of atoms.

Proton NMR (¹H NMR) provides information about the different electronic environments of hydrogen atoms in a molecule. The spectrum for (E)-1-(4-Methylpent-2-en-2-yl)cyclopropanamine is predicted to show distinct signals for each unique proton.

The key to assigning the (E)-stereochemistry lies in the analysis of the vinylic proton (H-3). In (E)-alkenes, the coupling constant (J-value) between trans-vinylic protons is typically in the range of 12-18 Hz, a significantly larger value than for cis-alkenes (6-12 Hz). Although in this specific structure there is only one vinylic proton, its interaction with the adjacent methine proton (H-4) would still be stereochemically dependent and crucial for confirmation.

Predicted ¹H NMR Data:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H on N (NH₂) | 0.8 - 2.0 | broad singlet | - |

| H on C1 | 2.0 - 2.5 | multiplet | - |

| Vinylic H (C3) | 5.3 - 5.8 | doublet of septets | ~15 (trans), ~7 |

| Methine H (C4) | 2.2 - 2.7 | multiplet | ~7 |

| Methyl H's (C5, C5') | 0.9 - 1.1 | doublet | ~7 |

| Cyclopropyl (B3062369) H's | 0.3 - 0.8 | multiplet | - |

| Methyl H's on Alkene | 1.6 - 1.8 | singlet | - |

Note: This data is predictive and serves for illustrative purposes.

Carbon-13 NMR spectroscopy provides a map of the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its bonding environment (e.g., alkane, alkene, attached to a heteroatom).

The presence of sp²-hybridized carbons from the alkene bond is expected to produce signals in the downfield region (typically 115-140 ppm). libretexts.org The carbons of the cyclopropyl ring are known to be highly shielded and thus appear in the upfield region of the spectrum. The carbon attached to the nitrogen atom (C-1) will be deshielded relative to a simple cyclopropyl carbon due to the electronegativity of the nitrogen.

Predicted ¹³C NMR Data:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 (attached to N) | 40 - 50 |

| C2 (alkene) | 125 - 140 |

| C3 (alkene) | 115 - 130 |

| C4 (methine) | 30 - 40 |

| C5, C5' (methyls) | 20 - 25 |

| Cyclopropyl Carbons | 5 - 15 |

| Methyl on Alkene | 15 - 20 |

Note: This data is predictive and serves for illustrative purposes.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). Cross-peaks in the COSY spectrum would confirm, for example, the connectivity between the vinylic proton (H-3) and the methine proton (H-4), and between H-4 and the isopropyl methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached. It allows for the definitive assignment of carbon signals based on their corresponding, and more easily assigned, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds away. It is instrumental in piecing together the entire molecular framework, for instance, by showing a correlation from the methyl protons on the double bond to both C-2 and C-3.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is paramount for determining stereochemistry as it identifies atoms that are close in space, regardless of their bonding connectivity. wordpress.com For this compound, a NOESY experiment would be expected to show a correlation between the vinylic proton (H-3) and the protons of the methyl group on the isopropyl moiety (C-5, C-5'), while showing a weaker or absent correlation to the methyl group attached to C-2, thus confirming the trans or (E) configuration of the double bond.

For more complex molecules, advanced NMR techniques can provide insight into the preferred three-dimensional shape (conformation) of the molecule in solution. Techniques such as Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be employed to distinguish between NOE signals in medium-sized molecules where the standard NOESY experiment may be ambiguous. Furthermore, variable temperature NMR studies could reveal information about the rotational energy barriers around single bonds, such as the bond between the cyclopropyl ring and the alkenyl group.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS) is capable of measuring the mass of a molecule with very high accuracy (typically to within 5 ppm). This precision allows for the determination of the exact molecular formula from the measured mass.

For this compound, the molecular formula is C₉H₁₇N. The expected exact mass for the protonated molecule ([M+H]⁺) can be calculated by summing the precise masses of the most abundant isotopes of its constituent atoms (¹²C, ¹H, ¹⁴N).

Predicted HRMS Data:

| Ion | Calculated Exact Mass (m/z) |

| [C₉H₁₈N]⁺ ([M+H]⁺) | 140.1434 |

Note: This data is calculated based on the molecular formula.

The experimental observation of a peak at or very near m/z 140.1434 would provide strong evidence to confirm the elemental composition of C₉H₁₇N, complementing the structural information obtained from NMR spectroscopy. researchgate.net

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound, electron ionization (EI) would lead to the formation of a molecular ion (M⁺•) and a series of fragment ions.

The molecular formula of the compound is C₉H₁₇N, giving it a molecular weight of 139.24 g/mol . According to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass, which is consistent with this compound. The mass spectrum is therefore expected to show a molecular ion peak at m/z = 139. libretexts.org

The fragmentation of the molecular ion is dictated by the stability of the resulting carbocations and neutral radicals. chemguide.co.uklibretexts.org For this specific amine, the fragmentation pattern is influenced by the primary amine, the cyclopropyl ring, and the unsaturated side chain. Alpha-cleavage, a characteristic fragmentation pathway for amines, is expected to be a dominant process. libretexts.orglibretexts.org This involves the cleavage of a carbon-carbon bond adjacent to the nitrogen atom, resulting in a resonance-stabilized iminium cation.

Key predicted fragmentation pathways include:

Loss of a hydrogen radical: Cleavage of a C-H bond on the carbon adjacent to the nitrogen can lead to a stable [M-1]⁺ ion at m/z 138.

Loss of the isopropyl group: Cleavage of the C3-C4 bond in the side chain could lead to the loss of an isopropyl radical (•CH(CH₃)₂), resulting in a significant peak at m/z 96.

Cleavage of the cyclopropyl ring: The strained cyclopropyl ring can undergo cleavage. For instance, the loss of a hydrogen atom from the ring can result in an [M-H]⁺ ion. docbrown.info More complex rearrangements can also occur.

Loss of the entire side chain: While less common for alpha-cleavage in this specific arrangement, cleavage of the bond between the cyclopropyl ring and the substituent could be considered, though other pathways are more probable.

A summary of plausible high-abundance fragment ions in the mass spectrum of this compound is presented below.

| m/z Value | Proposed Fragment Ion Structure | Neutral Loss |

|---|---|---|

| 139 | [C₉H₁₇N]⁺• (Molecular Ion) | - |

| 124 | [M - CH₃]⁺ | •CH₃ |

| 96 | [M - C₃H₇]⁺ | •CH(CH₃)₂ |

| 57 | [C₃H₅N]⁺• or [C₄H₉]⁺ | C₆H₁₂ or C₅H₈N |

Tandem Mass Spectrometry (MS/MS) for Complex Structure Elucidation

Tandem mass spectrometry (MS/MS) provides an even deeper level of structural detail by allowing for the fragmentation of a specific, selected ion. In this technique, the molecular ion (precursor ion) of this compound (m/z 139) would be isolated from all other ions in the first stage of the mass spectrometer. This isolated precursor ion is then subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen), causing it to fragment. The resulting product ions are then analyzed in the second stage of the mass spectrometer.

This method is invaluable for establishing connectivity within the molecule. For example, by observing the fragmentation of the m/z 139 ion into a product ion at m/z 96, a direct relationship is confirmed, supporting the hypothesis that the m/z 96 ion results from the loss of a C₃H₇ (isopropyl) group from the molecular ion. This helps to piece together the molecular structure with much higher confidence than a single-stage MS experiment.

A hypothetical MS/MS experiment would generate the following data:

| Precursor Ion (m/z) | Collision Energy | Major Product Ions (m/z) | Inferred Neutral Loss |

|---|---|---|---|

| 139 | Variable (e.g., 20 eV) | 124, 96, 82, 68 | CH₃, C₃H₇, C₄H₉, C₅H₁₁ |

Vibrational Spectroscopy: Infrared (IR) and Raman

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Identification of Characteristic Functional Group Frequencies (e.g., C=C, N-H, cyclopropyl C-H)

The structure of this compound contains several functional groups with distinct vibrational modes.

N-H Vibrations: As a primary amine, the molecule is expected to show two N-H stretching bands in the IR spectrum, corresponding to the asymmetric and symmetric stretching modes, typically in the 3300-3500 cm⁻¹ region. libretexts.org A scissoring (bending) vibration is also expected around 1550-1650 cm⁻¹. libretexts.org

C=C Vibrations: The carbon-carbon double bond (alkene) gives rise to a stretching vibration that typically appears in the 1640-1680 cm⁻¹ range. pressbooks.pub Due to the trans configuration and substitution pattern, this peak may be weak in the IR spectrum but should produce a strong signal in the Raman spectrum. researchgate.net The out-of-plane C-H bending vibration for the trans-alkene is expected to be a strong band in the IR spectrum around 960-980 cm⁻¹.

Cyclopropyl C-H Vibrations: The C-H bonds of the cyclopropyl ring are known to have stretching frequencies at wavenumbers above 3000 cm⁻¹, often in the 3000-3100 cm⁻¹ range, which can overlap with alkene C-H stretches. nih.gov

Aliphatic C-H Vibrations: The methyl and isopropyl groups will exhibit characteristic C-H stretching vibrations just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). vscht.cz

The expected vibrational frequencies are summarized in the table below.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Primary Technique |

|---|---|---|---|

| Primary Amine (N-H) | Asymmetric & Symmetric Stretch | 3300 - 3500 | IR |

| Primary Amine (N-H) | Scissoring (Bend) | 1550 - 1650 | IR |

| Alkene (C=C) | Stretch | 1640 - 1680 | Raman (strong), IR (weak) |

| Alkene (=C-H) | Out-of-Plane Bend (trans) | 960 - 980 | IR (strong) |

| Cyclopropyl (C-H) | Stretch | 3000 - 3100 | IR, Raman |

| Alkyl (C-H) | Stretch | 2850 - 2960 | IR, Raman |

X-ray Crystallography for Definitive Solid-State Structure Determination

While spectroscopic methods provide valuable information about functional groups and connectivity, X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This would require the compound to be in a crystalline form.

Single Crystal X-ray Diffraction

Single crystal X-ray diffraction analysis would provide an unambiguous determination of the molecular structure. By irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern, it is possible to calculate the electron density distribution within the crystal, and thus the exact positions of all atoms.

This analysis would confirm:

The connectivity of all atoms.

The (E)-configuration of the double bond in the side chain.

Precise bond lengths, bond angles, and torsional angles.

The conformation of the molecule in the solid state, including the orientation of the side chain relative to the cyclopropyl ring.

Intermolecular interactions, such as hydrogen bonding involving the amine group, within the crystal lattice.

A hypothetical table of crystallographic data is presented below.

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| β (°) | 95.5 |

| Volume (ų) | 1035 |

| Z (molecules/unit cell) | 4 |

Absolute Configuration Determination (if chiral)

The carbon atom of the cyclopropyl ring bonded to both the amine group and the 4-methylpent-2-en-2-yl substituent is a stereocenter. Therefore, this compound is a chiral compound and exists as a pair of enantiomers (R and S).

If a sample containing a single enantiomer (obtained either by chiral synthesis or by resolution of a racemic mixture) is crystallized, X-ray crystallography can be used to determine its absolute configuration. This is typically achieved by analyzing the anomalous dispersion of the X-rays by the atoms in the crystal. The resulting data can be used to calculate a Flack parameter, which provides a high degree of confidence in the assignment of the absolute stereochemistry (R or S). Determining the absolute configuration is crucial, as different enantiomers of a chiral molecule often exhibit distinct biological activities.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for assessing the purity of this compound and for separating it from any starting materials, byproducts, or stereoisomers.

Gas Chromatography (GC) and GC-MS for Volatile Samples

Gas chromatography is a powerful technique for the analysis of volatile compounds like this compound. The basic and polar nature of amines can present challenges in GC analysis, often leading to broad, tailing peaks due to interactions with active sites within the column. gcms.czrestek.com To overcome these issues, specialized capillary columns with highly inert surfaces and base-deactivated stationary phases are employed to ensure good chromatographic performance. gcms.cz Columns such as the Rtx-Volatile Amine are specifically designed for the analysis of volatile amines, providing excellent peak shapes and reproducibility. gcms.czrestek.com

When coupled with a mass spectrometer (GC-MS), this technique not only separates the components of a mixture but also provides structural information based on the mass-to-charge ratio of fragmented ions. This is crucial for confirming the identity of the target compound. Headspace GC-MS is a particularly useful variation for the analysis of volatile amines in various sample matrices, offering simplicity and high sensitivity. nih.govrsc.org For cyclopropylamine (B47189) and its derivatives, GC has been successfully used for quantification in active pharmaceutical ingredients. semanticscholar.org

Table 1: Illustrative GC Parameters for Analysis of Volatile Amines

| Parameter | Value |

| Column | Rtx-Volatile Amine (30 m x 0.32 mm ID, 5 µm) nih.gov |

| Carrier Gas | Helium nih.gov |

| Inlet Temperature | 250 °C |

| Oven Program | 40 °C (hold 4 min), then 25 °C/min to 250 °C (hold 3 min) nih.gov |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Injection Mode | Split or Headspace |

Note: This data is illustrative and based on typical methods for volatile amines.

High-Performance Liquid Chromatography (HPLC) and Chiral HPLC for Purity and Enantiomeric Excess

High-performance liquid chromatography is a versatile technique for purity assessment. For a compound like this compound, which contains a stereocenter at the cyclopropane (B1198618) ring, chiral HPLC is essential for separating and quantifying the enantiomers. This is critical for determining the enantiomeric excess (e.e.) of a stereoselective synthesis.

The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for the separation of a broad range of chiral compounds, including those with amine functionalities. nih.gov The choice of mobile phase, typically a mixture of a non-polar solvent like hexane and a more polar alcohol like isopropanol, is crucial for achieving optimal separation. sigmaaldrich.com In some cases, derivatization of the amine with a chiral derivatizing agent can be performed to form diastereomers, which can then be separated on a standard achiral column. chiralpedia.com

Table 2: Exemplary Chiral HPLC Conditions for Separation of Chiral Amines

| Parameter | Value |

| Column | Chiralpak® AD-H (Amylose derivative) or Chiralcel® OD-H (Cellulose derivative) |

| Mobile Phase | Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Column Temperature | 25 °C |

Note: This data is hypothetical and represents typical starting conditions for the chiral separation of amines.

Other Characterization Methods (e.g., Elemental Analysis, Optical Rotation)

Beyond spectroscopic and chromatographic techniques, other methods provide fundamental information about the compound's composition and stereochemistry.

Elemental Analysis is used to determine the empirical formula of a compound by measuring the percentage composition of its constituent elements (carbon, hydrogen, nitrogen, etc.). The experimentally determined percentages are then compared with the calculated values for the proposed molecular formula, C9H17N, to confirm its elemental composition.

Table 3: Theoretical Elemental Composition of this compound (C9H17N)

| Element | Symbol | Atomic Weight | Number of Atoms | Mass Percent |

| Carbon | C | 12.011 | 9 | 77.63% |

| Hydrogen | H | 1.008 | 17 | 12.31% |

| Nitrogen | N | 14.007 | 1 | 10.06% |

Optical Rotation is a critical technique for chiral molecules. A pure enantiomer will rotate the plane of polarized light in a specific direction, either clockwise (+) or counter-clockwise (-). The magnitude of this rotation, known as the specific rotation [α], is a characteristic physical property of a chiral compound. For this compound, measuring the optical rotation would confirm its enantiomeric purity and provide information about its absolute configuration when compared to known standards. The specific rotation is typically reported with the temperature and the wavelength of light used for the measurement (usually the sodium D-line, 589 nm). For instance, a hypothetical value might be reported as [α]D²⁵ = +15.8° (c 1.0, CHCl₃).

Theoretical and Computational Studies of E 1 4 Methylpent 2 En 2 Yl Cyclopropanamine

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These computational methods allow for the detailed investigation of electronic structure, which in turn governs the molecule's reactivity, stability, and intermolecular interactions. For a molecule such as (E)-1-(4-Methylpent-2-EN-2-YL)cyclopropanamine, these studies provide invaluable insights into its chemical behavior at the atomic level.

Density Functional Theory (DFT) is a powerful and widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems, including atoms, molecules, and condensed phases. nih.gov DFT methods are based on the principle that the energy of a system can be determined from its electron density, which is a function of only three spatial coordinates. This approach is computationally more efficient than traditional wave function-based methods, making it suitable for medium-sized organic molecules. fu-berlin.de

In the study of this compound, DFT calculations would typically be employed to determine its optimized molecular geometry, vibrational frequencies, and various electronic properties. A common approach involves using a hybrid functional, such as B3LYP, in conjunction with a suitable basis set, like 6-311+G**, to achieve a balance between accuracy and computational cost. nih.gov The optimized geometry corresponds to the lowest energy arrangement of the atoms in the molecule. Vibrational frequency analysis is then performed to confirm that the optimized structure represents a true energy minimum on the potential energy surface.

The electronic properties that can be calculated using DFT include ionization potential, electron affinity, and total energy. These parameters are crucial for understanding the molecule's stability and reactivity. For instance, a lower total energy indicates a more stable molecular structure.

Illustrative Data Table: Calculated Electronic Properties of this compound using DFT

| Property | Calculated Value (Illustrative) |

| Total Energy | -485.123 Hartree |

| Ionization Potential | 8.54 eV |

| Electron Affinity | 0.12 eV |

| Dipole Moment | 1.87 Debye |

Note: The data in this table is hypothetical and serves to illustrate the typical output of DFT calculations.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. deeporigin.com The MEP surface is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule. ucsb.edu This potential represents the interaction energy of a positive point charge with the molecule's nuclei and electrons.

The MEP map is typically color-coded to indicate regions of different electrostatic potential. deeporigin.com Regions of negative potential (usually colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (usually colored blue) are electron-poor and are prone to nucleophilic attack. chemrxiv.org Neutral regions are often colored green.